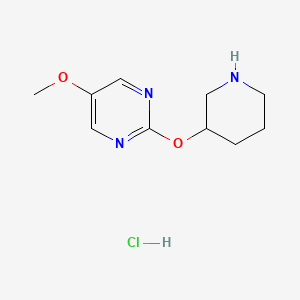

5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride

Description

5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a pyrimidine derivative characterized by a methoxy group at the 5-position and a piperidin-3-yloxy substituent at the 2-position of the pyrimidine ring, with a hydrochloride salt form. Its molecular formula is C₁₀H₁₅ClN₃O₂, and it has a molecular weight of 209.24 g/mol (hydrochloride-adjusted weight) . This compound is structurally significant due to its heterocyclic framework, which is common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

5-methoxy-2-piperidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-14-9-6-12-10(13-7-9)15-8-3-2-4-11-5-8;/h6-8,11H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPTYZYLPURDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)OC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the Piperidin-3-yloxy Group: The piperidin-3-yloxy group is attached through nucleophilic substitution reactions, where the piperidine derivative reacts with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-3-yloxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride has been investigated for its potential as a therapeutic agent in various diseases. Its structural features indicate that it may interact with multiple biological pathways, making it a candidate for drug development.

- Anticancer Activity : Research indicates that pyrimidine derivatives have shown promise in cancer treatment. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

- Antimicrobial Properties : The compound's structural similarity to known antimicrobial agents suggests it may exhibit antibacterial and antifungal activities. Studies have shown that pyrimidine derivatives can effectively combat infections caused by resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Neurological Applications

The piperidine moiety is significant for neuropharmacological applications. Compounds with similar structures have been explored as dual-action ligands targeting histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders . For instance:

- Pain Management : The compound could potentially serve as a lead for developing analgesics targeting nociceptive and neuropathic pain pathways, enhancing the efficacy of existing treatments .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrimidine derivatives has revealed that modifications to the piperidine group can significantly influence biological activity. For instance, variations in substituents on the piperidine ring have been shown to enhance affinity for specific receptors, suggesting avenues for optimizing therapeutic effects .

Anticancer Research

A study evaluated a series of pyrimidine derivatives, including this compound, for their anticancer properties. The results indicated that certain derivatives exhibited potent inhibitory effects on tumor growth in vitro and in vivo models, leading to further investigation into their mechanisms of action .

Pain Management Trials

In preclinical trials, compounds derived from similar piperidine-based structures demonstrated significant analgesic effects in animal models of pain. These findings support the hypothesis that this compound may possess similar properties, warranting further exploration in clinical settings .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-3-yloxy groups play a crucial role in binding to these targets, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 5-methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride with analogs differing in substituents, heterocyclic cores, or salt forms.

Pyrimidine-Based Analogs

Key Observations :

- Substituent Effects : The 5-methoxy group in the reference compound is electron-donating, contrasting with the electron-withdrawing bromine in the bromo analog. This difference may influence electronic interactions in receptor binding .

- Salt Forms: The dihydrochloride salt of the 4-methyl analog increases polarity and aqueous solubility compared to the monohydrochloride form of the reference compound .

Pyridine-Based Analogs

Key Observations :

- Heterocyclic Core : Pyridine-based analogs (e.g., trifluoromethyl derivative) exhibit reduced hydrogen-bonding capacity compared to pyrimidines due to fewer nitrogen atoms in the ring .

- Functional Groups : The trifluoromethyl group in the pyridine analog significantly increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the reference compound .

Heterocyclic Hybrids

Key Observations :

- The oxadiazole ring in this hybrid compound may confer improved metabolic stability and resistance to enzymatic degradation compared to the reference pyrimidine .

Biological Activity

5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C12H16ClN3O2

- Molecular Weight: 273.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor or modulator of various enzymes and receptors, influencing several biochemical pathways. The presence of the methoxy and piperidinyl groups enhances its binding affinity to these targets, which may lead to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that similar compounds demonstrate significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.09 ± 0.0085 |

| Compound B | A549 (lung cancer) | 0.03 ± 0.0056 |

| This compound | TBD | TBD |

The exact IC50 values for this compound are yet to be established, but ongoing studies aim to evaluate its efficacy compared to established chemotherapeutics like etoposide .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Similar pyrimidine derivatives have been tested against a range of bacterial strains, demonstrating significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 75 µM |

These findings suggest that this compound may possess broad-spectrum antimicrobial properties, warranting further investigation into its potential as an antibiotic agent .

Case Studies and Research Findings

-

Anticancer Efficacy :

A study by Sabita et al. evaluated a series of pyrimidine derivatives for their anticancer properties using MTT assays across multiple cancer cell lines, revealing that certain structural modifications enhanced activity significantly compared to standard treatments . -

Antimicrobial Properties :

Uysal et al. conducted research on the antibacterial effects of various pyrimidine compounds, reporting that certain derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections . -

Neuroprotective Effects :

Emerging research indicates that pyrimidines may also play a role in neuroprotection. Almehizia et al. synthesized derivatives with potential anti-Alzheimer's properties, indicating that modifications in the pyrimidine structure could lead to enhanced neuroprotective activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methoxy-2-(piperidin-3-yloxy)pyrimidine hydrochloride, and what key reaction conditions must be controlled to optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted pyrimidine and piperidine derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation or moisture interference. Key conditions include:

- Temperature control : Maintaining 60–80°C during nucleophilic substitution to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the pyrimidine and piperidine rings (e.g., methoxy group at C5, piperidin-3-yloxy at C2) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H] peak at m/z 286.12) .

- IR Spectroscopy : Detects functional groups (e.g., C-O stretch at 1250 cm for methoxy) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different assay systems?

- Methodological Answer : Contradictions in activity data (e.g., IC variations in kinase inhibition assays) may arise from assay conditions or target specificity. Strategies include:

- Comparative Assays : Replicate studies under standardized conditions (pH 7.4, 37°C) with controls for enzyme lot variability .

- Structural Analysis : Use X-ray crystallography or molecular docking to assess binding modes with target proteins (e.g., kinase active sites) .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) to identify substituent-specific effects .

Q. What strategies are recommended for mitigating decomposition during storage, considering its sensitivity to environmental factors?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hydrolysis or photodegradation .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via HPLC .

- Inert Atmospheres : Use argon or nitrogen overlays during long-term storage to minimize oxidative degradation .

Q. In designing experiments to study the compound's interaction with kinase enzymes, what controls are essential to ensure data validity?

- Methodological Answer :

- Positive/Negative Controls : Include known kinase inhibitors (e.g., staurosporine) and solvent-only controls to validate assay sensitivity .

- Enzyme Activity Validation : Pre-test kinase activity using fluorogenic substrates (e.g., Z′-LYTE assays) .

- Competitive Binding Assays : Use ATP analogs (e.g., AMP-PNP) to confirm competitive inhibition mechanisms .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in dilute HCl (pH 3–4) for protonated amine stability .

- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time to optimize buffer conditions .

Data Contradiction Analysis

Q. What experimental approaches can reconcile conflicting data on the compound's metabolic stability in hepatic microsomes?

- Methodological Answer :

- Species-Specific Microsomes : Compare human vs. rodent microsomal stability to identify interspecies metabolic differences .

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites and quantify degradation pathways .

- CYP Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to pinpoint enzyme-specific instability .

Structural and Mechanistic Insights

Q. How does the methoxy group at position 5 influence the compound's electronic properties and reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.